molecular formula C5H10O2 B1216695 1-Hydroxy-2-pentanone CAS No. 64502-89-2

1-Hydroxy-2-pentanone

Cat. No.: B1216695
CAS No.: 64502-89-2
M. Wt: 102.13 g/mol
InChI Key: WOVLKKLXYZJMSN-UHFFFAOYSA-N
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Description

1-Hydroxy-2-pentanone, also known as 2-Pentanone, 1-hydroxy-, is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a carbonyl group (C=O) within its structure

Mechanism of Action

Chemical Reactions Analysis

1-Hydroxy-2-pentanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-2-pentanone has several scientific research applications:

Comparison with Similar Compounds

1-Hydroxy-2-pentanone can be compared with other hydroxy ketones and related compounds:

Properties

IUPAC Name

1-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVLKKLXYZJMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334859
Record name 1-Hydroxy-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxy-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64502-89-2
Record name 1-Hydroxy-2-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064502892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxypentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-HYDROXY-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3W2XE7B3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes for producing 1-hydroxy-2-pentanone?

A1: Two main synthetic routes have been explored:

  • Cross-Acyloin Condensation: This method utilizes n-butyraldehyde and paraformaldehyde as starting materials with a catalyst like 3-ethyl benzothiazole bromide. Optimization of factors such as feed ratio, temperature, catalyst dosage, and pressure can yield an average of 56.6% of this compound. []
  • Partial Hydrodeoxygenation: This method utilizes corn cob hydrolysate and palladium catalysts. [] More research is needed to explore the efficiency and optimization of this method.

Q2: Can this compound be further converted into other valuable compounds?

A: Yes, this compound serves as an intermediate product in the synthesis of 1,2-pentanediol. This conversion is achieved through a hydrogenation reduction reaction using catalysts like Pd/C. [, ]. The reaction yield can reach up to 91.6% under optimized conditions. []

Q3: Can microorganisms play a role in the stereochemistry of 1,2-pentanediol synthesis?

A: Yes, certain microorganisms exhibit stereoinversion capabilities, specifically converting (R)-1,2-pentanediol to its (S)-enantiomer. For instance, Candida parapsilosis can achieve a 93% molar yield and 100% enantiomeric excess in this conversion. This process involves a two-step enzymatic reaction using alcohol dehydrogenase and 2-keto-1-alcohol reductase. []

Q4: Are there alternative biocatalytic methods for producing specific enantiomers of 1,2-diols?

A: Yes, research shows that the enzyme Candida magnolia carbonyl reductase (CMCR), combined with glucose dehydrogenase (GDH) for cofactor regeneration, can asymmetrically reduce α-hydroxy ketones to produce specific enantiomers of 1,2-diols. This method has shown high efficiency in producing (S)-1-phenyl-1,2-ethanediol with 99% ee. []

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